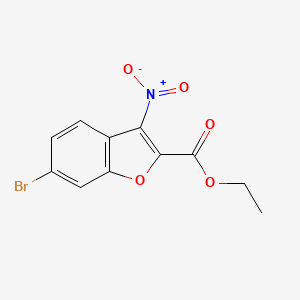![molecular formula C12H11IN2 B13078223 iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
iodomethane;9H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9H-Pyrido[3,4-b]indole compound with iodomethane (1:1)” is a derivative of the indole family, specifically a pyridoindole. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The combination with iodomethane introduces a methyl group, potentially altering its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole derivatives often involves multi-step processes. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . For the specific compound with iodomethane, an additional step of N-alkylation is required. This involves treating the indole derivative with iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group introduced by iodomethane can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various N-substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine
Medically, indole derivatives are explored for their therapeutic potential in treating diseases like cancer, neurological disorders, and infections .
Industry
Industrially, these compounds are used in the synthesis of dyes, pigments, and as intermediates in the production of pharmaceuticals .
作用機序
The mechanism of action for 9H-Pyrido[3,4-b]indole derivatives often involves interaction with biological macromolecules like proteins and nucleic acids. The methyl group introduced by iodomethane can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. These compounds can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
類似化合物との比較
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound without the methyl group.
1-Methyl-9H-pyrido[3,4-b]indole: Another methylated derivative but with the methyl group at a different position.
9H-Pyrido[3,4-b]indole-3-carboxylic acid: A carboxylated derivative with different reactivity and applications.
Uniqueness
The uniqueness of the 9H-Pyrido[3,4-b]indole compound with iodomethane lies in its enhanced reactivity due to the methyl group. This modification can significantly alter its chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C12H11IN2 |
|---|---|
分子量 |
310.13 g/mol |
IUPAC名 |
iodomethane;9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3 |
InChIキー |
UESJCVAINSREHL-UHFFFAOYSA-N |
正規SMILES |
CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


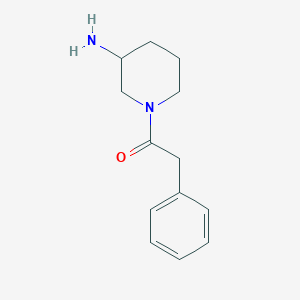
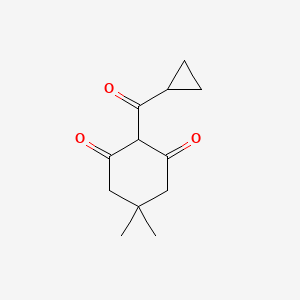

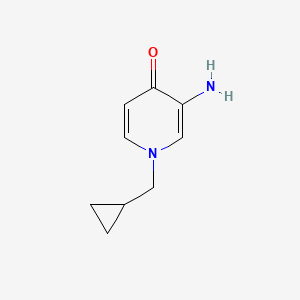
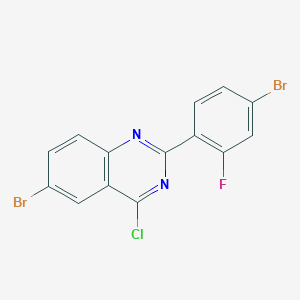
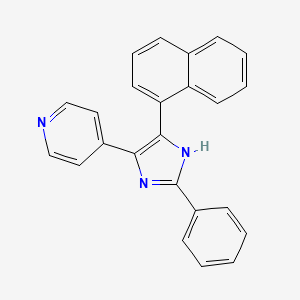
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
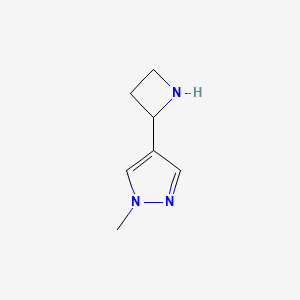
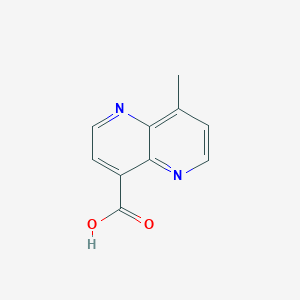
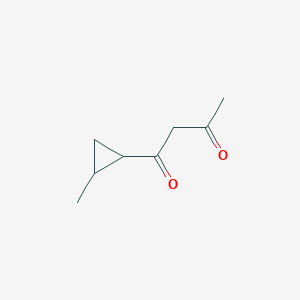
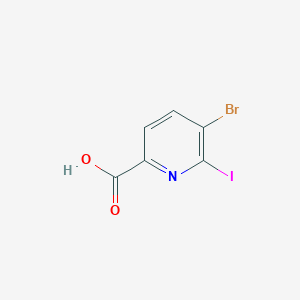
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
